1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene
Description
1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene is a fluorinated aromatic compound characterized by a vinyl group (–CH=CH₂) at the para position of a benzene ring and a 4,4,4-trifluorobutoxy (–O–CF₂–CF₂–CH₂–CH₃) substituent. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl groups, which are known to resist enzymatic degradation .
The vinyl group enhances reactivity in polymerization or coupling reactions, making the compound valuable in materials science and pharmaceutical synthesis. For instance, derivatives with trifluorobutoxy groups have been used in enzyme inhibition studies, such as KDM5A histone demethylase inhibitors .
Properties
IUPAC Name |
1-ethenyl-4-(4,4,4-trifluorobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-2-10-4-6-11(7-5-10)16-9-3-8-12(13,14)15/h2,4-7H,1,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCRNMOYXLKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene involves its interaction with specific molecular targets. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in medicinal chemistry, where the compound can modulate the activity of enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The trifluorobutoxy group increases hydrophobicity, enhancing membrane permeability. This is critical for bioactive compounds like the KDM5A inhibitor (C₁₆H₁₅F₃N₄O₂), where the trifluorobutoxy moiety improves binding to hydrophobic enzyme pockets .
- Reactivity : The vinyl group in this compound enables participation in radical or catalytic polymerization, unlike brominated (e.g., C₁₁H₁₂BrF₃O) or aldehyde-containing (e.g., C₁₁H₁₁F₃O₂) analogs .
- Metabolic Stability : Fluorine substitution reduces metabolic degradation rates. For example, deuterated analogs of L-deprenyl show altered trapping kinetics in MAO B mapping, highlighting fluorine’s role in modulating biological half-lives .
Research Findings and Key Observations
- Biological Behavior : Deuterium substitution in MAO B tracers (e.g., [¹¹C]L-deprenyl-D₂) reduces radiotracer trapping rates, demonstrating how isotopic or fluorinated modifications can fine-tune pharmacokinetics .
- Structural Insights : X-ray crystallography of KDM5A inhibitors reveals that the trifluorobutoxy group occupies a hydrophobic cleft, stabilizing inhibitor-enzyme interactions .
- Safety Profiles : Brominated analogs (e.g., 1-(4-Bromobutoxy)-3-methylbenzene) may pose higher toxicity risks due to reactive halogen bonds, whereas fluorinated compounds generally exhibit lower acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
